molecular formula C21H19F3N2O2 B2481179 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 851403-20-8

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2481179
CAS No.: 851403-20-8
M. Wt: 388.39
InChI Key: ACWCNCCCAFJRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O2 and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probe Development

Research by Xu et al. (2005) on sigma-2 receptor probes identified N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide analogues as potential ligands for in vitro studies of sigma-2 receptors. These compounds, due to their affinity and selectivity, could serve as valuable tools for understanding the role of sigma-2 receptors in cancer and neurodegenerative diseases (Xu et al., 2005).

Organic Synthesis Methodologies

Grigorjeva and Daugulis (2015) developed a cobalt-promoted dimerization method for aminoquinoline benzamides, demonstrating the utility of this compound in synthesizing complex organic molecules. This approach could be applied in the synthesis of novel compounds with potential pharmacological activities (Grigorjeva & Daugulis, 2015).

Study of Regioselectivity in Organic Reactions

The study on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) sheds light on the reactivity of quinoline derivatives, including this compound. Understanding such reactivity patterns is crucial for the design of molecules with desired biological activities (Batalha et al., 2019).

Imaging Agent Development

Tu et al. (2007) investigated fluorine-18 labeled benzamide analogues, including structures related to this compound, for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). These compounds showed high tumor uptake and favorable tumor/normal tissue ratios, indicating their potential as PET imaging agents (Tu et al., 2007).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-9-15-11-14(19(27)26-18(15)10-13(12)2)7-8-25-20(28)16-5-3-4-6-17(16)21(22,23)24/h3-6,9-11H,7-8H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCNCCCAFJRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.